Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
CAS No.: 1772-55-0
Cat. No.: VC18785111
Molecular Formula: C22H24O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1772-55-0 |
|---|---|
| Molecular Formula | C22H24O3 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C22H24O3/c1-2-3-14-25-22(24)21-19(23)15-18(16-10-6-4-7-11-16)20(21)17-12-8-5-9-13-17/h4-13,18,20-21H,2-3,14-15H2,1H3 |
| Standard InChI Key | BRJVNUBYMFNZCA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a cyclopentane ring substituted at positions 2 and 3 with phenyl groups, a ketone at position 5, and a butyl ester at position 1 (Figure 1). The IUPAC name, butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate, reflects this arrangement . The SMILES notation encodes the connectivity, while the InChIKey provides a unique identifier for its 3D conformation .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 336.4 g/mol | |
| Rotatable Bonds | 7 | |
| Undefined Stereocenters | 3 | |
| Topological Polar Surface Area | 43.4 Ų |
The presence of three undefined stereocenters suggests the existence of multiple stereoisomers, which could exhibit divergent reactivity and biological activity. This stereochemical ambiguity underscores the need for chiral resolution techniques in applications requiring enantiopure forms .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate typically involves a multi-step sequence starting with the formation of the cyclopentane core. A plausible route includes:
-
Cyclization: A diels-Alder reaction between a diene and a ketone-containing dienophile to form the cyclopentane ring.
-
Esterification: Reaction of the cyclopentanecarboxylic acid intermediate with butanol under acidic or enzymatic conditions.
| Compound | Alkyl Chain | Molecular Weight (g/mol) | XLogP3-AA |
|---|---|---|---|
| Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | C3H7 | 308.4 | 4.1 |
| Butan-2-yl 5-oxo-2,3-diphenylcyclopentanecarboxylate | C4H9 (branched) | 336.4 | 4.9 |
| Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | C4H9 (linear) | 336.4 | 4.6 |
The linear butyl chain in the target compound balances lipophilicity () and solubility better than its branched counterpart, making it preferable for solution-phase reactions .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With a calculated partition coefficient () of 4.6, the compound exhibits high lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The topological polar surface area (43.4 Ų) further predicts moderate blood-brain barrier penetration, suggesting potential central nervous system applications .
Stability and Reactivity
The ester group is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage. The ketone at position 5 may participate in nucleophilic additions or reductions, enabling further functionalization.
Applications in Organic Synthesis and Drug Discovery
Role as a Synthetic Intermediate
The compound serves as a precursor in the synthesis of polycyclic structures via intramolecular cycloadditions. For example, heating in toluene at 110°C induces a retro-Diels-Alder reaction, generating reactive diene intermediates for subsequent trapping.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume